molecular formula C17H26O B588116 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE CAS No. 144020-22-4

2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE

Cat. No.: B588116
CAS No.: 144020-22-4
M. Wt: 246.394
InChI Key: XVILRJBIOPPCNB-UHFFFAOYSA-N
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Description

2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE, also known as TRIMOFIX “O”, is a chemical compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol. This compound belongs to the fragrance structural group Alkyl Cyclic Ketones and is characterized by its ambergris, woody, cedar, dry tobacco, and musk odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE involves the reaction of acetic acid anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ketone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the fragrance industry due to its unique odor profile

Mechanism of Action

The mechanism of action of 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1,5,10-TRIMETHYL-1,5,9-CYCLODODECATRIENE
  • 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL ETHYL KETONE
  • METHYL 2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL KETONE

Uniqueness

2,5,10-TRIMETHYL-2,5,9-CYCLODODECATRIEN-1-YL METHYL KETONE is unique due to its specific structural configuration and odor profile, which makes it highly valuable in the fragrance industry .

Properties

CAS No.

144020-22-4

Molecular Formula

C17H26O

Molecular Weight

246.394

IUPAC Name

1-(2,5,10-trimethylcyclododeca-2,5,9-trien-1-yl)ethanone

InChI

InChI=1S/C17H26O/c1-13-7-5-6-8-14(2)10-12-17(16(4)18)15(3)11-9-13/h7-8,11,17H,5-6,9-10,12H2,1-4H3

InChI Key

XVILRJBIOPPCNB-UHFFFAOYSA-N

SMILES

CC1=CCCC=C(CC=C(C(CC1)C(=O)C)C)C

Origin of Product

United States

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